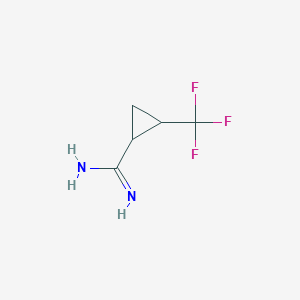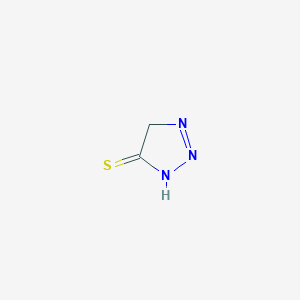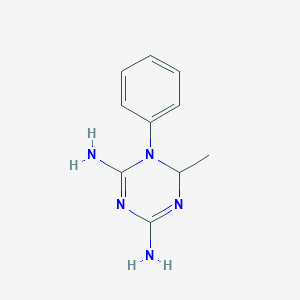![molecular formula C6H5Cl3N4O B13127728 N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide CAS No. 30357-56-3](/img/structure/B13127728.png)
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is a chemical compound with a complex structure that includes a triazine ring substituted with a methyl group, a trichloromethyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide typically involves the formylation of amines. One common method is the reaction of a substituted formamide with an appropriate amine under controlled conditions. For example, the formylation can be achieved using formic acid or other formylating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using efficient and sustainable methods. The use of catalytic carbonylation processes, where carbon monoxide is used as the carbonyl source, is one such method. This approach is favored for its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds .
Scientific Research Applications
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: This compound shares a similar triazine ring structure but with different substituents.
Nitrapyrin: Another trichloromethyl-containing compound used as a nitrification inhibitor in agriculture.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
30357-56-3 |
|---|---|
Molecular Formula |
C6H5Cl3N4O |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H5Cl3N4O/c1-3-11-4(6(7,8)9)13-5(12-3)10-2-14/h2H,1H3,(H,10,11,12,13,14) |
InChI Key |
CUFVQYLHXCQXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


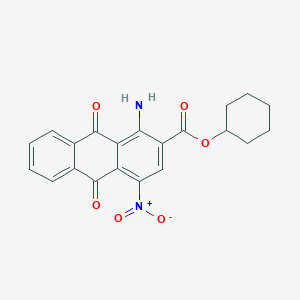
![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)
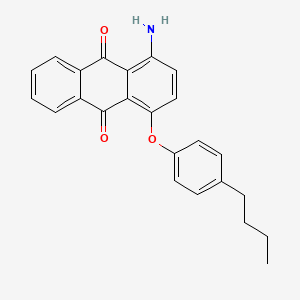
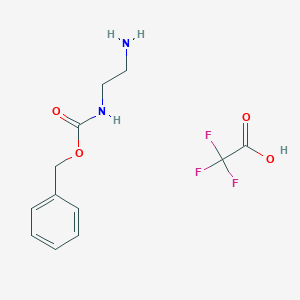
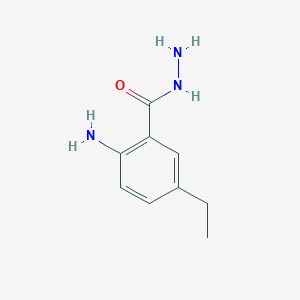
![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
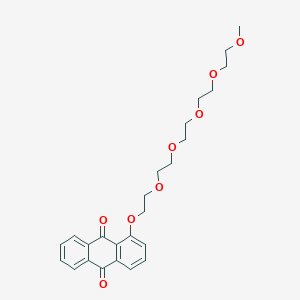
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
